molecular formula C24H21ClN4O4 B11418249 N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B11418249
M. Wt: 464.9 g/mol
InChI Key: RCFFVYTXYHQYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring:

  • Core structure: A pyrido[2,3-d]pyrimidine ring system fused with a bicyclic scaffold, substituted at positions 2 and 4 with oxo groups.
  • Substituents: A 4-methoxybenzyl group at position 3 of the pyrido-pyrimidine core. An acetamide linker at position 1, connected to a 5-chloro-2-methylphenyl group.

Properties

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-15-5-8-17(25)12-20(15)27-21(30)14-28-22-19(4-3-11-26-22)23(31)29(24(28)32)13-16-6-9-18(33-2)10-7-16/h3-12H,13-14H2,1-2H3,(H,27,30)

InChI Key

RCFFVYTXYHQYFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various chlorinating agents, methylating agents, and coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Pyrido[2,3-d]pyrimidine 4-Methoxybenzyl, 5-chloro-2-methylphenyl ~480–500* Not reported Oxo, acetamide
AMG 487 Pyrido[2,3-d]pyrimidine Ethoxy-phenyl, trifluoromethoxyphenyl 604.59 Not reported Oxo, trifluoromethoxy
Compound 24 Thieno-pyrido-pyrimidine Phenylamino, tetrahydro 369.44 143–145 Acetamide, thieno
ECHEMI Compound Chromeno-pyrimidine 4-Methoxyphenyl, sulfanyl ~545* Not reported Sulfanyl, acetamide

*Estimated based on molecular formula.

Table 2: Bioactivity and Pharmacokinetic Profiles

Compound Name Target/Activity CYP Interactions Key Finding
Target Compound Undefined Not reported Structural similarity to kinase inhibitors suggests potential bioactivity
AMG 487 CXCR3 antagonist CYP3A inhibition by M2 Nonlinear PK due to metabolite-mediated CYP3A inhibition
ECHEMI Compound Undefined (pyrimido-indole) Not reported Structural rigidity may enhance binding affinity

Key Findings

Core Structure Impact: Pyrido-pyrimidine derivatives (e.g., AMG 487) show receptor-targeted bioactivity, while thieno- or chromeno-pyrimidines prioritize antiviral or antimicrobial roles .

Chloro Groups: Increase molecular weight and may influence toxicity profiles .

Metabolic Stability : AMG 487’s dose-dependent PK underscores the importance of substituent-driven CYP interactions, a factor absent in the target compound’s current data .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. The molecular formula is C22H22ClN3O3C_{22}H_{22}ClN_3O_3 with a molecular weight of approximately 421.88 g/mol. The presence of the chloro and methoxy groups significantly influences its pharmacological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC22H22ClN3O3C_{22}H_{22}ClN_3O_3
Molecular Weight421.88 g/mol
Core StructurePyrido[2,3-d]pyrimidine
Functional GroupsChloro, Methoxy

The biological activity of this compound is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR). This enzyme plays a crucial role in folate metabolism and DNA synthesis. By inhibiting DHFR, the compound effectively disrupts the synthesis of nucleic acids in rapidly dividing cells, such as cancer cells .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. For instance:

  • Breast Cancer : In vitro studies showed that the compound effectively inhibits the proliferation of MDA-MB-231 cells.
  • Lung Cancer : The compound has been reported to induce apoptosis in A549 lung cancer cells.
  • Colorectal Cancer : It also demonstrated cytotoxic effects on HCT116 colorectal cancer cells.

Table 2: Summary of Biological Activities

Cancer TypeCell LineActivity
Breast CancerMDA-MB-231Inhibition of proliferation
Lung CancerA549Induction of apoptosis
Colorectal CancerHCT116Cytotoxic effects

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis and decreased cell proliferation markers.

Case Study 2: Synergistic Effects with Other Chemotherapeutics

Another investigation explored the combination therapy of this compound with traditional chemotherapeutics like doxorubicin. Results indicated enhanced efficacy against resistant cancer cell lines due to the dual mechanism of action—targeting both DHFR and other pathways involved in cell survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.